2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane scaffold. Such structures are often found in bioactive natural products and drug candidates, making this compound of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide typically involves a series of organic reactions. One common synthetic route includes the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Industrial production methods may involve the use of organocatalysis to achieve high yields and enantioselectivity, ensuring the compound’s purity and effectiveness for research and application .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways . The compound’s effects are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its specificity and potency .
Comparison with Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives such as camphor, sordarins, and α-santalol . The presence of the hydroxyethyl and aminoethyl groups allows for a broader range of chemical modifications and interactions, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-16(7-8-18)5-6-17(2)15(19)11-14-10-12-3-4-13(14)9-12/h12-14,18H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIDYBWVVZINOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)CC1CC2CCC1C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.